Trifluridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble

6.69e+00 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

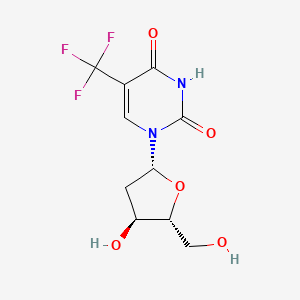

Trifluridine is a fluorinated pyrimidine nucleoside, specifically a modified form of deoxyuridine, characterized by the presence of three fluorine atoms on the carbon atom at the 5-position of the uracil ring. Its chemical formula is with a molar mass of approximately 296.20 g/mol . Trifluridine is primarily utilized in ophthalmic formulations as an antiviral agent against herpes simplex virus types 1 and 2, and it has been the treatment of choice for epithelial keratitis due to its high efficacy and low cross-toxicity with other antiviral agents .

Mechanism of Action

TFT functions by mimicking the natural nucleoside thymidine, a building block of DNA. When a virus infects a cell, it hijacks the cell's machinery to produce its own viral DNA. TFT gets incorporated into the viral DNA during replication, but unlike thymidine, it lacks the necessary functional group for further chain elongation. This disrupts the viral DNA synthesis and ultimately hinders viral replication [1].

Studies have shown TFT to be effective against various herpesviruses, including herpes simplex virus (HSV) types 1 and 2, cytomegalovirus (CMV), and varicella-zoster virus (VZV) [1, 2].

[1] Foye's Principles of Medicinal Chemistry [2] Practical Management of Pediatric Ocular Disorders and Strabismus:

Research on Drug Development

TFT research focuses on developing it as a potential therapeutic agent for various herpesvirus infections. Studies investigate its efficacy, dosage optimization, and potential combination therapies with other antiviral drugs to overcome resistance [3].

Research on Viral Resistance

A significant challenge in antiviral research is the emergence of drug-resistant viral strains. Research investigates the potential for TFT resistance development in herpesviruses. Studies aim to identify mutations that confer resistance and develop strategies to mitigate this risk [4].

Trifluridine undergoes several key reactions in biological systems:

- Phosphorylation: Once inside cells, trifluridine is phosphorylated by thymidine kinase to form trifluridine monophosphate, which can further be phosphorylated to its triphosphate form .

- Incorporation into DNA: The triphosphate form competes with thymidine triphosphate for incorporation into viral DNA, leading to defective viral replication due to incorrect base pairing caused by the fluorinated structure .

- Inhibition of Thymidylate Synthase: Trifluridine monophosphate irreversibly inhibits thymidylate synthase, an enzyme crucial for DNA synthesis, thereby affecting both viral and cellular DNA replication .

Trifluridine exhibits significant antiviral activity, particularly against herpes simplex viruses. It is effective in treating both primary keratoconjunctivitis and recurrent epithelial keratitis, achieving cure rates exceeding 90% in clinical settings . The mechanism involves incorporation into viral DNA, resulting in faulty replication and increased mutation rates. Additionally, trifluridine has demonstrated antitumor activity through similar mechanisms that disrupt DNA synthesis in cancer cells .

The synthesis of trifluridine can be achieved through various methods:

- Free Radical Reactions: One method involves the reaction of uridine with Togni's reagent under free radical conditions, which introduces trifluoromethyl groups into the nucleoside structure .

- Chemical Modifications: Other approaches may include modifications of existing nucleosides or direct synthesis from simpler precursors using fluorination agents.

Trifluridine is primarily used in ophthalmology as an antiviral treatment. Its applications include:

- Topical Ophthalmic Solutions: Used for treating infections caused by herpes simplex viruses.

- Anticancer Treatments: In combination therapies for certain cancers, particularly when used with thymidine phosphorylase inhibitors like tipiracil to enhance bioavailability .

Trifluridine interacts with several biological transporters and enzymes:

- Transporters: It utilizes concentrative nucleoside transporter 1 and equilibrative nucleoside transporters 1 and 2 for cellular uptake .

- Metabolism: The drug is primarily metabolized by thymidine phosphorylase to form inactive metabolites such as 5-trifluoromethyl-uracil .

- Drug Interactions: Due to its mechanism of action, trifluridine can interact with other drugs that affect nucleotide metabolism or utilize similar transport pathways.

Several compounds share structural or functional similarities with trifluridine:

| Compound Name | Structure Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Idoxuridine | Nucleoside analogue | Antiviral (herpes simplex) | Less effective against resistant strains |

| Vidarabine | Nucleoside analogue | Antiviral (herpes simplex) | Higher toxicity; less selective for viral DNA |

| Acyclovir | Nucleoside analogue | Antiviral (herpes simplex) | Requires phosphorylation for activation |

| Gemcitabine | Nucleoside analogue | Anticancer | Primarily used in cancer therapy; different target |

Trifluridine's unique trifluoromethyl group distinguishes it from these compounds, enhancing its binding affinity to viral DNA polymerases while minimizing systemic absorption and toxicity during topical application .

Pyrimidine Nucleoside Analog Structural Features

Trifluridine (C₁₀H₁₁F₃N₂O₅) is a thymidine analog where the methyl group at the 5-position of the pyrimidine ring is replaced by a trifluoromethyl (–CF₃) group. The molecule consists of a 2'-deoxyribofuranose sugar linked via a β-glycosidic bond to a modified uracil base. The pyrimidine ring maintains planar geometry, with the trifluoromethyl group introducing electronic and steric effects that alter base-pairing interactions in DNA. Key structural parameters include:

| Parameter | Value |

|---|---|

| Molecular weight | 296.20 g/mol |

| X-ray density | 1.4365 g/cm³ (estimate) |

| Refractive index | 50° (C=1, H₂O) |

The β-D-ribofuranose conformation adopts a C2'-endo puckering mode, as confirmed by NMR and X-ray crystallography.

Trifluoromethyl Group Spatial Orientation Analysis

The –CF₃ group exhibits a trigonal pyramidal geometry with C–F bond lengths of 1.33–1.35 Å and F–C–F angles of 107–109°. Density functional theory calculations reveal significant electron-withdrawing effects (-I effect) that increase the acidity of the N3 hydrogen (pKa = 7.85). The group's orientation creates a 15° dihedral angle relative to the pyrimidine plane, optimizing van der Waals interactions in enzyme active sites.

Synthetic Routes and Optimization Strategies

Radical Trifluoromethylation of 2'-Deoxyuridine

The industrial synthesis employs radical chemistry using Langlois' reagent (CF₃SO₂Na):

Reaction Setup:

Mechanism:

Yield Optimization:

Enzymatic vs. Chemical Glycosylation Approaches

| Parameter | Enzymatic (NDT) | Chemical (Hilbert-Johnson) |

|---|---|---|

| Catalyst | Bacillus psychrosaccharolyticus NDT | Hg(OAc)₂ |

| Temperature | 37°C | 80°C |

| Stereoselectivity | β:α = 99:1 | β:α = 85:15 |

| Scale-up Feasibility | Limited to 100g batches | Industrial-scale feasible |

The enzymatic route using nucleoside 2'-deoxyribosyltransferase avoids heavy metal residues but requires costly immobilized enzymes. Chemical glycosylation with 3,5-di-O-acetyl-2-deoxy-D-ribofuranosyl chloride provides higher throughput but generates regioisomers requiring chromatographic separation.

Crystallographic Characterization and Polymorphism

Trifluridine exhibits two polymorphic forms:

Form I (Commercial)

Form II (Meta-stable)

- Space group: C2/c

- Unit cell: a=15.32 Å, b=4.89 Å, c=18.17 Å, β=90.4°

- Hygroscopic, converts to Form I at >65% RH

DSC analysis shows Form I melts at 190-193°C with decomposition, while Form II melts at 178-180°C. Intermolecular hydrogen bonding networks differ significantly:

Thermodynamic Stability Profiles

Melting Point Anomalies and Phase Transitions

The compound shows non-congruent melting behavior due to partial decomposition:

| Heating Rate (°C/min) | Observed Mp (°C) | Decomposition Products |

|---|---|---|

| 2 | 190 | 5-Carboxy-2'-deoxyuridine |

| 10 | 193 | FTY (5-(trifluoromethyl)uracil) |

High-pressure DSC (50 bar N₂) stabilizes the melt phase, increasing mp to 195°C.

Solubility Parameters in Polar/Non-Polar Solvents

| Solvent | Solubility (mg/mL) | Hansen Parameters (MPa¹/²) |

|---|---|---|

| Water | 50.0 | δD=15.5, δP=16.2, δH=42.3 |

| DMSO | 337.6 | δD=18.4, δP=16.6, δH=10.2 |

| Ethanol | 12.8 | δD=15.8, δP=8.8, δH=19.4 |

| Acetone | 8.2 | δD=15.5, δP=10.4, δH=7.0 |

Chromatographic Separation Techniques

High Performance Liquid Chromatography-Ultraviolet Optimization for Purity Assessment

High Performance Liquid Chromatography coupled with Ultraviolet detection represents the cornerstone methodology for trifluridine purity assessment in pharmaceutical applications [1] [2]. The optimization of chromatographic parameters requires systematic evaluation of mobile phase composition, flow rate, detection wavelength, and column selection to achieve robust analytical performance.

Mobile Phase Optimization

The selection of optimal mobile phase composition fundamentally determines the chromatographic separation efficiency for trifluridine analysis. Research demonstrates that ion-pairing reagents significantly enhance peak shape and retention characteristics [1]. Tetrabutylammonium hydrogen sulfate paired with methanol in a 48:52 volume ratio provides excellent chromatographic performance, achieving baseline resolution with theoretical plates exceeding 2500 [1]. Alternative approaches utilizing formic acid-methanol systems (45:55 v/v) demonstrate comparable analytical performance with improved peak symmetry [3].

Detection Wavelength Selection

Ultraviolet detection wavelength optimization centers on the characteristic absorption maxima of trifluridine. The compound exhibits strong ultraviolet absorption at 265 nanometers, corresponding to the pyrimidine chromophore enhanced by the trifluoromethyl substitution [1] [2]. Systematic wavelength evaluation demonstrates that detection at 259-265 nanometers provides optimal sensitivity while maintaining selectivity against potential degradation products and excipients [3].

Column Performance Evaluation

Reversed-phase chromatography utilizing octadecylsilane stationary phases demonstrates superior retention and selectivity for trifluridine analysis [1] [2] [4]. Column dimensions of 250 × 4.6 millimeters with 5-micrometer particle size provide optimal balance between resolution and analysis time. Temperature control at ambient conditions ensures reproducible retention times and peak areas across analytical runs [1].

Validation Parameters

Comprehensive validation studies demonstrate excellent analytical performance characteristics. Linearity extends across concentration ranges from 0.5 to 120 micrograms per milliliter with correlation coefficients exceeding 0.9997 [1] [3]. Limits of detection range from 0.031 to 0.154 micrograms per milliliter, with corresponding limits of quantification between 0.105 and 0.469 micrograms per milliliter [1] [4] [3]. Precision studies yield relative standard deviations consistently below 2.0 percent for both intraday and interday evaluations [1] [2] [4].

Liquid Chromatography-Tandem Mass Spectrometry Quantitation in Biological Matrices

Liquid Chromatography-Tandem Mass Spectrometry methodology provides unparalleled sensitivity and specificity for trifluridine quantitation in complex biological matrices [5] [6] [7]. The technique addresses the analytical challenges posed by endogenous interferents and low drug concentrations in plasma and tissue samples.

Sample Preparation Optimization

Solid-phase extraction utilizing phenyl cartridges effectively isolates trifluridine from plasma matrices while minimizing matrix effects [5] [7]. Protein precipitation with acetonitrile followed by dilution with mobile phase provides alternative sample preparation with reduced extraction time. Recovery studies demonstrate extraction efficiency between 97.34 and 103.74 percent across the analytical range [5].

Mass Spectrometric Detection

Electrospray ionization in positive mode generates stable molecular ions for trifluridine analysis [5] [6] [7]. Multiple reaction monitoring transitions from mass-to-charge ratio 297 to 181 provide optimal sensitivity and selectivity [5]. Collision-induced dissociation parameters require optimization to maximize product ion formation while maintaining analytical precision.

Biological Matrix Considerations

Matrix effect evaluation demonstrates acceptable ion suppression and enhancement within 0.73 to 1.65 percent coefficient of variation [5]. Internal standard selection utilizing structurally similar compounds such as beta-thymidine ensures accurate quantitation despite potential matrix interferences [5] [7]. Calibration ranges spanning 5.0 to 2000.0 nanograms per milliliter accommodate pharmacokinetic studies across therapeutic and sub-therapeutic concentrations [5].

Method Performance

Precision and accuracy studies demonstrate excellent analytical reliability with intra-batch and inter-batch precision below 3.33 percent relative standard deviation [5]. Accuracy ranges from 97.34 to 103.74 percent across quality control concentrations, meeting regulatory guidelines for bioanalytical method validation [5]. Stability studies confirm analyte integrity under various storage and processing conditions [5].

Spectroscopic Identification Protocols

Fluorine-19 Nuclear Magnetic Resonance Metabolic Profiling

Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides unique analytical capabilities for trifluridine metabolic profiling due to the inherent fluorine content in the trifluoromethyl substituent [8] [9] [10]. The technique offers exceptional sensitivity and chemical shift dispersion, enabling comprehensive metabolite identification and quantitation.

Spectroscopic Parameters

Fluorine-19 nuclei exhibit 100 percent natural abundance and high gyromagnetic ratio, resulting in superior detection sensitivity compared to carbon-13 or nitrogen-15 nuclei [11] [12]. Chemical shift ranges spanning -50 to -220 parts per million provide excellent resolution for trifluridine and its metabolites [8] [9] [10]. The trifluoromethyl group typically resonates between -60 to -80 parts per million, distinct from endogenous fluorine compounds [8].

Metabolite Identification

Comprehensive metabolic studies utilizing Fluorine-19 Nuclear Magnetic Resonance reveal multiple trifluridine biotransformation pathways [8] [9]. Primary metabolites include 5-trifluorothymine formed through glycosidic bond cleavage, and 5-trifluoromethyl-5,6-dihydrouracil generated via reductive metabolism [8]. Advanced metabolites such as 5-trifluoromethyl-5,6-dihydroxyuracil and alpha-trifluoromethyl-beta-ureidopropionic acid represent terminal degradation products [8] [9].

Quantitative Analysis

Quantitative Fluorine-19 Nuclear Magnetic Resonance employs internal standards for accurate metabolite concentration determination [12] [13]. Trifluoroacetic acid serves as a reliable internal reference, providing chemical shift stability and integration accuracy [12]. Relaxation delay optimization ensures complete nuclear relaxation between pulses, critical for quantitative measurements [14] [12].

Biological Applications

Metabolic profiling in various biological matrices demonstrates tissue-specific biotransformation patterns [8] [9]. Hepatic metabolism predominantly involves reductive pathways leading to dihydro and ring-opened metabolites [9]. Cerebral tissue exhibits different metabolic profiles with enhanced oxidative pathways generating glycol derivatives [9]. Urinary excretion studies reveal comprehensive metabolite profiles enabling pharmacokinetic modeling [8].

Raman Spectral Fingerprint Analysis

Raman spectroscopy provides molecular fingerprinting capabilities for trifluridine identification and authentication through vibrational spectroscopic analysis [15] [16] [17]. The technique offers non-destructive analysis with minimal sample preparation requirements, making it suitable for quality control applications.

Spectral Characteristics

Raman spectral analysis focuses on the fingerprint region between 300 and 1900 wavenumbers, where characteristic molecular vibrations provide unique identification signatures [15] [16] [17]. The specific fingerprint-in-fingerprint region spanning 1550 to 1900 wavenumbers demonstrates particular utility for active pharmaceutical ingredient identification [15] [16]. Trifluridine exhibits distinctive vibrational modes corresponding to the pyrimidine ring, trifluoromethyl group, and ribose moiety [15].

Instrumental Configuration

Near-infrared laser excitation at 1064 nanometers minimizes fluorescence interference while providing adequate Raman scattering intensity [15] [16]. Alternative laser wavelengths including 514, 633, 785, and 830 nanometers offer complementary excitation options for enhanced spectral quality [16]. Indium gallium arsenide detectors provide optimal sensitivity in the near-infrared region [15].

Identification Protocols

Raman fingerprinting enables rapid identification of trifluridine in pharmaceutical formulations without interference from common excipients [15] [16] [17]. Spectral library matching algorithms compare unknown samples against authenticated reference spectra for definitive identification. Chemometric analysis enhances discrimination capability and reduces false-positive identifications [15].

Quality Control Applications

Pharmaceutical quality control protocols utilize Raman spectroscopy for raw material verification, in-process monitoring, and finished product authentication [15] [16] [17]. The technique provides real-time analysis capabilities suitable for process analytical technology implementations. Spectral data integrity and traceability ensure regulatory compliance and product quality assurance [15] [16].

Crystallographic Quality Control Standards

Crystallographic analysis provides fundamental structural characterization and quality control standards for trifluridine pharmaceutical materials [18] [19] [20]. X-ray diffraction techniques enable polymorph identification, purity assessment, and structural integrity evaluation.

Powder X-ray Diffraction Analysis

Powder X-ray diffraction represents the primary technique for crystallographic quality control of trifluridine bulk materials [18] [19] [20]. Characteristic diffraction patterns provide unique fingerprints for different crystal forms and polymorphs. Crystal Form A exhibits distinctive diffraction peaks at 7.21±0.2°, 9.93±0.2°, and 14.41±0.2° two-theta angles [18]. These diffraction maxima serve as critical quality attributes for raw material specification and release testing.

Polymorphic Characterization

Multiple crystal forms of trifluridine demonstrate different physicochemical properties affecting pharmaceutical performance [19] [20]. Crystal Form A exhibits superior storage stability and reduced hygroscopicity compared to alternative polymorphs [21]. Form B demonstrates enhanced dissolution characteristics but requires careful humidity control during processing and storage [20]. Comprehensive polymorphic screening ensures selection of optimal crystal forms for pharmaceutical development.

Single Crystal Structure Analysis

High-resolution single crystal X-ray diffraction provides detailed molecular geometry and crystal packing information [22] [23]. Structural data enables understanding of intermolecular interactions affecting stability and solubility characteristics. Unit cell parameters and space group symmetry provide fundamental crystallographic descriptors for pharmaceutical specifications [22].

Quality Assessment Parameters

Crystallographic quality control encompasses multiple analytical parameters including peak intensity ratios, crystallite size distribution, and lattice strain analysis [18] [19]. Relative intensity measurements provide quantitative assessment of crystallographic perfection and phase purity. Peak width analysis reveals crystallite size and structural disorder effects on pharmaceutical properties [18] [19].

Regulatory Compliance

Crystallographic specifications align with International Council for Harmonisation guidelines for pharmaceutical quality control [21]. Reference standards established through collaborative studies ensure inter-laboratory reproducibility and analytical method harmonization. Documentation requirements include complete diffraction patterns, peak assignments, and analytical procedures for regulatory submission [18] [19].

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

-0.46 (LogP)

log Kow = -0.46

-0.7

Decomposition

Appearance

Melting Point

186-189 °C

186 - 189 °C

Storage

UNII

GHS Hazard Statements

H302 (95.35%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (95.35%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (95.35%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

Trifluridine is also effective in the treatment of epithelial keratitis that has not responded clinically to the topical administration of idoxuridine or when ocular toxicity or hypersensitivity to idoxuridine has occurred. In a smaller number of patients found to be resistant to topical vidarabine, trifluridine was also effective.

Pharmacology

Trifluridine is a fluorinated thymidine analog with potential antineoplastic activity. Trifluridine is incorporated into DNA and inhibits thymidylate synthase, resulting in inhibition of DNA synthesis, inhibition of protein synthesis, and apoptosis. This agent also exhibits antiviral activity. (NCI04)

MeSH Pharmacological Classification

ATC Code

S - Sensory organs

S01 - Ophthalmologicals

S01A - Antiinfectives

S01AD - Antivirals

S01AD02 - Trifluridine

Mechanism of Action

Trifluridine is a fluorinated pyrimidine nucleoside with in vitro and in vivo activity against herpes simplex virus, types 1 and 2 and vacciniavirus. Some strains of adenovirus are also inhibited in vitro. ...Trifluridine interferes with DNA synthesis in cultured mammalian cells. However, its antiviral mechanism of action is not completely known

The exact mechanism of antiviral activity of trifluridine has not been fully elucidated, but appears to involve inhibition of viral replication. Trifluridine, instead of thymidine, is incorporated into viral DNA during replication which results in the formation of defective proteins and an increased mutation rate. Trifluridine also reversibly inhibits thymidylate synthetase, an enzyme required for DNA synthesis.

Trifluridine has shown antiviral activity in vitro and in vivo against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). The drug is active in vitro against vaccinia virus and has shown in vivo activity in the treatment of vaccinia keratitis in rabbits. Trifluridine also has shown antiviral activity in cell culture against some strains of adenovirus. Trifluridine is inactive against bacteria, fungi, and Chlamydia.

Vapor Pressure

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

After single oral administration of LONSURF (60 mg) with [14C]-trifluridine, the total cumulative excretion of radioactivity was 60% of the administered dose. The majority of recovered radioactivity was eliminated into urine (55% of the dose) as FTY and trifluridine glucuronide isomers within 24 hours and the excretion into feces and expired air was <3% for both. The unchanged trifluridine was <3% of administered dose recovered in the urine and feces.

Following a single dose of LONSURF (35 mg/m2) in patients with advanced solid tumours, the apparent volume of distribution (Vd/F) for trifluridine was 21 L.

Following a single dose of LONSURF (35 mg/m2) in patients with advanced solid tumours, the oral clearance (CL/F) for trifluridine was 10.5 L/hr.

Following topical application of trifluridine to the eye, the drug penetrates the cornea and can be detected in the aqueous humor.

Systemic absorption following ocular application of trifluridine appears to be negligible. In one study in healthy individuals, topical application of trifluridine 1% ophthalmic solution to the eyes 7 times daily for 14 consecutive days did not result in detectable serum concentrations of trifluridine or 5-carboxy-2'-deoxyuridine.

During in vitro studies using excised rabbit corneas, the major metabolite of trifluridine, 5-carboxy-2'-deoxyuridine, was found on the endothelial side of the cornea in addition to the parent compound; however, detectable levels of the metabolite have not been found in the aqueous humor in humans.

It is unlikely that trifluridine is excreted in human milk after ophthalmic instillation of trifluridine because of the relatively small dosage (

Metabolism Metabolites

The major metabolite of trifluridine (5-carboxy-2'-deoxyuridine appears) to have some antiviral activity but substantially less than that of the parent drug.

19F NMR spectroscopy has been used to study further the metabolism of 5-trifluoromethyl-2'-deoxyuridine (trifluridine; F3TdR). The synthesis and characterization of alpha-trifluoromethyl-beta-alanyl glycine (F3MBAG), a putative new metabolite of F3TdR, are now reported. This study describes ex vivo and in vivo detection of F3MBAG and other previously reported metabolites of trifluridine, using 19F NMR spectroscopy, in male BALB/C mice bearing EMT-6 tumors. A parallel 19F NMR spectroscopic study was also performed on rats dosed with F3TdR, to observe the qualitative pattern of F3TdR metabolism in another species. Unexpectedly, 5-trifluoromethyl-5,6-dihydroxyuracil (DOHF3T), alpha-trifluoromethyl-beta-ureidopropionic acid (F3MUPA) and fluoride, which result from the metabolic degradation of F3TdR and which were detected in various biological samples from mice dosed with F3TdR, could not be identified in rat urine or in homogenized tissue extracts. The presence of these metabolites in intact tissues is uncertain since in this study 19F NMR spectroscopy of these samples always displayed a broad resonance "hump" across the range of chemical shifts that would encompass these metabolites. No clear explanation for the loss of spectroscopic resolution in this region has been rationalized. N-Carboxy-alpha-trifluoromethyl-beta-alanine (F3MBA-CO2), alpha-trifluoromethyl-beta-alanyl alanine (F3MBAA) and N-acetyl-alpha-trifluoromethyl-beta-alanine (Ac-F3MBA) were synthesized and characterized, but were not detected as metabolites in any of the biological specimens examined.

Wikipedia

Heme_A

Drug Warnings

Trifluridine should be used only under the close supervision of an ophthalmologist. In addition, the recommended dosage and frequency of administration should not be exceeded.

If trifluridine is used in smallpox vaccinees who have vaccinia lesions on or near the eyelid for prophylaxis to prevent extension of vaccinia infection to the conjunctiva or cornea, the potential benefit of the drug should be balanced against the minimal but potential risk of drug toxicity and of introducing the virus into the eye by frequent manipulation.

FDA Pregnancy Risk Category: C /RISK CANNOT BE RULED OUT. Adequate, well controlled human studies are lacking, and animal studies have shown risk to the fetus or are lacking as well. There is a chance of fetal harm if the drug is given during pregnancy; but the potential benefits may outweigh the potential risk./

For more Drug Warnings (Complete) data for Trifluridine (8 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Methods of Manufacturing

Preparation ... C. Heidelberger, United States of America 3201387 (1965 to US Dept HEW)

General Manufacturing Information

Storage Conditions

Store in tight, light-resistant container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity.

Dates

2: Kang C, Dhillon S, Deeks ED. Trifluridine/Tipiracil: A Review in Metastatic Gastric Cancer. Drugs. 2019 Sep;79(14):1583-1590. doi: 10.1007/s40265-019-01195-w. Review. Erratum in: Drugs. 2019 Sep 18;:. PubMed PMID: 31489588; PubMed Central PMCID: PMC6751145.

3: Trifluridine/tipiracil for colorectal cancer. Aust Prescr. 2018 Oct;41(5):171. doi: 10.18773/austprescr.2018.053. Epub 2018 Sep 11. Review. PubMed PMID: 30410217; PubMed Central PMCID: PMC6202293.

4: Vaflard P, Ederhy S, Torregrosa C, André T, Cohen R, Lopez-Trabada D. [Fluoropyrimidines cardiac toxicity: 5-fluorouracil, capecitabine, compound S-1 and trifluridine/tipiracil]. Bull Cancer. 2018 Jul - Aug;105(7-8):707-719. doi: 10.1016/j.bulcan.2018.05.005. Epub 2018 Jun 28. Review. French. PubMed PMID: 29960638.

5: Martinez-Perez J, Riesco-Martinez MC, Garcia-Carbonero R. The safety of trifluridine and tipiracil for the treatment of metastatic colorectal cancer. Expert Opin Drug Saf. 2018 Jun;17(6):643-650. doi: 10.1080/14740338.2018.1475557. Epub 2018 May 23. Review. PubMed PMID: 29745737.

6: Peeters M, Cervantes A, Moreno Vera S, Taieb J. Trifluridine/tipiracil: an emerging strategy for the management of gastrointestinal cancers. Future Oncol. 2018 Jul;14(16):1629-1645. doi: 10.2217/fon-2018-0147. Epub 2018 Apr 27. Review. PubMed PMID: 29701076.

7: Ramaekers BLT, Wolff R, van Giessen A, Pouwels X, Fayter D, Lang S, Armstrong N, Worthy G, Duffy S, Kleijnen J, Joore MA. Trifluridine-Tipiracil for Previously Treated Metastatic Colorectal Cancer: An Evidence Review Group Perspective of a NICE Single Technology Appraisal. Pharmacoeconomics. 2018 Mar;36(3):285-288. doi: 10.1007/s40273-017-0591-4. Review. PubMed PMID: 29177842; PubMed Central PMCID: PMC5834593.

8: Puthiamadathil JM, Weinberg BA. Emerging combination therapies for metastatic colorectal cancer - impact of trifluridine/tipiracil. Cancer Manag Res. 2017 Oct 3;9:461-469. doi: 10.2147/CMAR.S113320. eCollection 2017. Review. PubMed PMID: 29056855; PubMed Central PMCID: PMC5635852.

9: Sunakawa Y, Izawa N, Mizukami T, Horie Y, Hirakawa M, Arai H, Ogura T, Tsuda T, Nakajima TE. Profile of trifluridine/tipiracil hydrochloride in the treatment of metastatic colorectal cancer: efficacy, safety, and place in therapy. Onco Targets Ther. 2017 Sep 15;10:4599-4605. doi: 10.2147/OTT.S106101. eCollection 2017. Review. PubMed PMID: 28979148; PubMed Central PMCID: PMC5608085.

10: White T, Larson H, Minnella A, Hochster HS. Metastatic Colorectal Cancer: Management With Trifluridine/Tipiracil . Clin J Oncol Nurs. 2017 Apr 1;21(2):E30-E37. doi: 10.1188/17.CJON.E30-E37. Review. PubMed PMID: 28315543.

11: Lee JJ, Chu E. Adherence, Dosing, and Managing Toxicities With Trifluridine/Tipiracil (TAS-102). Clin Colorectal Cancer. 2017 Jun;16(2):85-92. doi: 10.1016/j.clcc.2017.01.003. Epub 2017 Jan 25. Review. PubMed PMID: 28242161; PubMed Central PMCID: PMC5743195.

12: Burness CB, Duggan ST. Trifluridine/Tipiracil: A Review in Metastatic Colorectal Cancer. Drugs. 2016 Sep;76(14):1393-402. doi: 10.1007/s40265-016-0633-9. Review. PubMed PMID: 27568360.

13: Weinberg BA, Marshall JL, Salem ME. Trifluridine/tipiracil and regorafenib: new weapons in the war against metastatic colorectal cancer. Clin Adv Hematol Oncol. 2016 Aug;14(8):630-8. Review. PubMed PMID: 27487107.

14: Jeffers KD. Trifluridine/Tipiracil: Old Drug, New Tricks. J Adv Pract Oncol. 2016 May-Jun;7(4):449-453. Epub 2016 May 1. Review. PubMed PMID: 29226002; PubMed Central PMCID: PMC5679033.

15: Kitao H, Matsuoka K, Iimori M, Tokunaga E, Saeki H, Oki E, Miyamoto Y, Baba H, Maehara Y. [Antitumor Molecular Mechanism of Trifluridine and Tipiracil Hydrochloride (TAS-102: TFTD)]. Gan To Kagaku Ryoho. 2016 Jan;43(1):8-14. Review. Japanese. PubMed PMID: 26809521.

16: Carmine AA, Brogden RN, Heel RC, Speight TM, Avery GS. Trifluridine: a review of its antiviral activity and therapeutic use in the topical treatment of viral eye infections. Drugs. 1982 May;23(5):329-53. Review. PubMed PMID: 6284470.